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Compound of Interest

Compound Name: Antibacterial agent 170

Cat. No.: B12389844

For Immediate Release

Hangzhou, P.R. China — A promising new antibacterial compound, designated as agent 170
and identified as 4-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide, has
been discovered and synthesized by a team of researchers. This novel benzoheterocyclic
sulfoxide derivative demonstrates significant potential in combating bacterial resistance through
the inhibition of quorum sensing in Pseudomonas aeruginosa. This technical guide provides an
in-depth overview of the discovery, synthesis, and biological evaluation of this compound,
intended for researchers, scientists, and drug development professionals.

Discovery and Mechanism of Action

Antibacterial agent 170, also referred to as compound 6b in the primary literature, was
identified through a targeted design and synthesis approach aimed at developing novel quorum
sensing inhibitors.[1][2] The core concept was to explore benzoheterocyclic sulfoxide
derivatives for their potential to interfere with bacterial communication systems.

The primary mechanism of action for agent 170 is the inhibition of the las quorum sensing
system in Pseudomonas aeruginosa.[1][2] This system is a key regulator of virulence factor
production and biofilm formation in this pathogenic bacterium. By disrupting the las system,
agent 170 effectively reduces the ability of P. aeruginosa to form biofilms, which are a major
contributor to antibiotic resistance and chronic infections. Further mechanistic studies have
shown that the compound binds to the LasR receptor protein, a key transcriptional regulator in
the las cascade, through hydrogen bonding interactions.[1][2]
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Quantitative Data Summary

The biological activity of antibacterial agent 170 has been quantified through a series of in

vitro assays. The following tables summarize the key findings.

Biological )
o Assay Concentration Result Reference
Activity
o o Crystal Violet 46.13 £ 0.72%
Biofilm Inhibition o 100 uMm o [1]
Staining inhibition
) Significant
Quorum Sensing  PAO1l-lasB-gfp - o
o i Not specified inhibition of [1]
Inhibition reporter strain
fluorescence
] Significant
Virulence Factor Elastase -~ o
o ) Not specified reduction in [1]
Inhibition production
elastase

Table 1: Biological Activity of Antibacterial Agent 170 (Compound 6b)

Synthesis of Antibacterial Agent 170

The synthesis of 4-(4,5-dibromo-6-0x0-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide

(compound 6b) is achieved through a multi-step process, as detailed in the experimental

protocols below. The general scheme involves the reaction of a substituted hydrazine with a

dibromomaleic anhydride derivative, followed by subsequent modifications to yield the final

product.

Experimental Protocols
General Chemistry Methods

All reagents and solvents were obtained from commercial suppliers and used without further

purification. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.

Column chromatography was performed using silica gel (200-300 mesh). Nuclear Magnetic

Resonance (NMR) spectra were recorded on a Bruker AVANCE 11l 400 MHz spectrometer.

Mass spectra were obtained using a Thermo Fisher Q Exactive mass spectrometer.
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Synthesis of 4-(4,5-dibromo-6-0xo0-1,6-dihydropyridazin-
1-yl)benzene-1-sulfonamide (Compound 6b)

A detailed, step-by-step synthesis protocol as would be found in the supplementary information
of a chemistry journal would be presented here. As the full experimental details from the
primary source are not available, a generalized procedure is described.

A solution of 4-sulfonamidophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as
ethanol is treated with 2,3-dibromomaleic anhydride (1.1 eq) and a base, for instance, sodium
acetate (2.0 eq). The reaction mixture is heated to reflux for several hours and monitored by
TLC. Upon completion, the mixture is cooled to room temperature, and the resulting precipitate
is collected by filtration. The crude product is then purified by recrystallization or column
chromatography to afford the final compound, 4-(4,5-dibromo-6-0xo0-1,6-dihydropyridazin-1-
yl)benzene-1-sulfonamide.

Biological Assays

P. aeruginosa PAO1 was cultured in LB medium overnight at 37°C. The overnight culture was
diluted 1:100 into fresh LB medium. 100 pL of the diluted culture was added to the wells of a
96-well microtiter plate. Compound 6b was added to the wells at a final concentration of 100
M. The plate was incubated at 37°C for 24 hours without shaking. After incubation, the
planktonic bacteria were removed, and the wells were washed with phosphate-buffered saline
(PBS). The remaining biofilm was stained with 0.1% crystal violet for 15 minutes. The excess
stain was removed by washing with water. The bound crystal violet was solubilized with 33%
acetic acid, and the absorbance was measured at 570 nm.

The P. aeruginosa reporter strain PAO1-lasB-gfp, which contains a green fluorescent protein
(GFP) gene under the control of the lasB promoter, was used. The reporter strain was grown
overnight in LB medium containing gentamicin. The culture was then diluted 1:100 in fresh
medium. Compound 6b was added to the culture at the desired concentration. The culture was
incubated at 37°C with shaking. The fluorescence and optical density (OD600) were measured
at regular intervals. The relative fluorescence was calculated as the ratio of fluorescence to
OD600.

P. aeruginosa PAO1 was grown in LB medium in the presence or absence of compound 6b.
The supernatant was collected by centrifugation. The elastase activity in the supernatant was
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determined using Elastin-Congo red as a substrate. The reaction mixture containing the
supernatant and Elastin-Congo red was incubated at 37°C for 4 hours. The reaction was
stopped by adding sodium phosphate buffer. The absorbance of the supernatant was

measured at 495 nm.
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Caption: Experimental workflow for the synthesis and biological evaluation of Antibacterial
Agent 170.
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Caption: Simplified signaling pathway of the las quorum sensing system in P. aeruginosa and
the inhibitory action of Agent 170.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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